

solubility of 2-Cyanopyridine-3-carboxylic acid in organic solvents

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Compound of Interest

Compound Name: 2-Cyanopyridine-3-carboxylic acid

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An In-Depth Technical Guide to the Solubility of **2-Cyanopyridine-3-carboxylic Acid** in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the journey of a molecule from a promising candidate to a viable therapeutic is fraught with challenges. Among the most fundamental of these is the molecule's solubility. It is a key determinant of a drug's bioavailability, its formulation possibilities, and ultimately, its efficacy. **2-Cyanopyridine-3-carboxylic acid** and its derivatives represent a class of compounds with significant potential, frequently appearing as vital intermediates in the synthesis of complex bioactive molecules and as structural motifs in novel therapeutic agents.^[1] A thorough understanding of the solubility of this core structure in various organic solvents is, therefore, not merely an academic exercise but a critical enabler of innovation for researchers, scientists, and drug development professionals.

This guide provides a comprehensive exploration of the solubility of **2-cyanopyridine-3-carboxylic acid**. We will delve into its physicochemical properties, predict its behavior in a range of organic solvents based on established chemical principles and data from analogous structures, and provide a detailed, field-proven protocol for the empirical determination of its solubility.

Physicochemical Profile of 2-Cyanopyridine-3-carboxylic Acid

A molecule's structure is the primary determinant of its physical and chemical properties, including its solubility. **2-Cyanopyridine-3-carboxylic acid** ($C_7H_4N_2O_2$) is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid group at the 3-position and a nitrile group at the 2-position.^[1]

Property	Value	Source
Molecular Formula	$C_7H_4N_2O_2$	PubChem ^[2]
Molecular Weight	148.12 g/mol	PubChem ^[2]
IUPAC Name	2-cyanopyridine-3-carboxylic acid	PubChem ^[2]
CAS Number	73112-09-1	PubChem ^[2]
Appearance	White to light yellow crystalline solid (predicted)	General chemical knowledge
Melting Point	~206-207 °C (for the related 5-cyanopyridine-2-carboxylic acid)	ChemBK ^[3]

The presence of the polar carboxylic acid and nitrile functional groups, along with the nitrogen atom in the pyridine ring, imparts a significant degree of polarity to the molecule. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen and the nitrile nitrogen can act as hydrogen bond acceptors. These features are the primary drivers of the molecule's interaction with various solvents.

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is a cornerstone of solubility prediction.^{[4][5]} This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar

solvents. Given the polar nature of **2-cyanopyridine-3-carboxylic acid**, its solubility is expected to be highest in polar organic solvents.

We can draw valuable insights from the solubility profiles of structurally related compounds:

- **Picolinic Acid (Pyridine-2-carboxylic acid)**: This compound is very soluble in water, moderately soluble in ethanol, and has low solubility in acetonitrile.^{[6][7]} This highlights the strong influence of the carboxylic acid and pyridine ring in promoting solubility in polar protic solvents.
- **3-Cyanopyridine**: This molecule is soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water.^[8] This suggests that the nitrile group contributes to polarity and solubility in polar aprotic solvents.
- **Dipicolinic Acid (Pyridine-2,4-dicarboxylic acid)**: This compound is moderately soluble in water and is also soluble in alcohols and other organic solvents.^[9]

Based on these analogs, we can predict that **2-cyanopyridine-3-carboxylic acid** will exhibit favorable solubility in polar organic solvents, particularly those capable of hydrogen bonding.

Predicted Qualitative Solubility of 2-Cyanopyridine-3-carboxylic Acid

Solvent Class	Example Solvents	Predicted Solubility	Rationale
Polar Protic	Methanol, Ethanol, Water	High to Moderate	The carboxylic acid group can form strong hydrogen bonds with protic solvents. The pyridine nitrogen also contributes to favorable interactions.
Polar Aprotic	Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, Acetonitrile	High to Moderate	The polar nature of the molecule, with its dipole moment, will allow for strong dipole-dipole interactions with these solvents. DMSO and DMF are particularly good at solvating polar molecules.
Ethers	Tetrahydrofuran (THF), Diethyl Ether	Moderate to Low	THF, being more polar than diethyl ether, is expected to be a better solvent. The ability to accept hydrogen bonds may provide some solubility.
Halogenated	Dichloromethane (DCM), Chloroform	Low	These solvents are less polar and are not as effective at solvating the highly polar functional groups of the molecule.
Non-polar	Toluene, Hexanes	Very Low / Insoluble	The significant difference in polarity

between the solute and these solvents will result in very poor solubility.

It is crucial to recognize that factors such as temperature will significantly influence solubility, with solubility generally increasing with temperature.[\[10\]](#)

Experimental Protocol for Quantitative Solubility Determination

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The following protocol outlines the isothermal equilibrium method, a robust and widely used technique for determining the solubility of a solid compound in a solvent.

Principle

A supersaturated solution of the compound in the solvent of interest is prepared and allowed to equilibrate at a constant temperature. Once equilibrium is reached (i.e., the solution is saturated), the concentration of the dissolved solute is determined.

Materials and Equipment

- **2-Cyanopyridine-3-carboxylic acid**
- Selected organic solvents (analytical grade)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker or water bath
- Syringe filters (e.g., 0.45 μm PTFE)
- Volumetric flasks

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Methodology

- Preparation of a Saturated Solution:
 - Accurately weigh an excess amount of **2-cyanopyridine-3-carboxylic acid** into a vial. The goal is to have undissolved solid remaining at equilibrium.
 - Add a known volume of the desired organic solvent to the vial.
 - Securely cap the vial to prevent solvent evaporation.
- Equilibration:
 - Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
 - Allow the mixture to shake/stir for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is fully established.
- Sample Collection and Preparation:
 - After equilibration, allow the vial to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a syringe.
 - Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
- Gravimetric Analysis (for a rough estimate):
 - Weigh the vial containing the filtered solution.

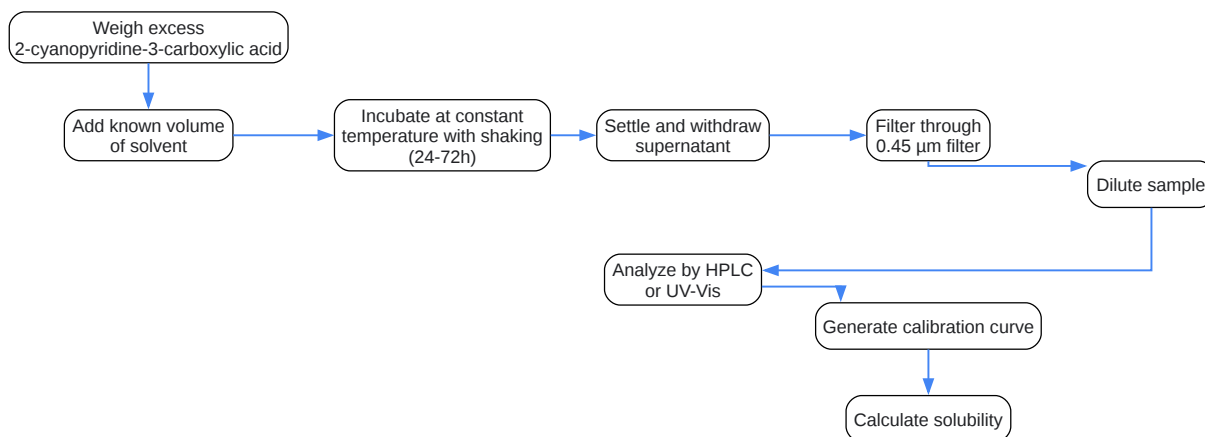
- Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.
- Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved solute.
- Calculate the solubility in terms of g/100 mL or other desired units.
- Quantitative Analysis by HPLC or UV-Vis (for higher accuracy):
 - Accurately dilute the filtered saturated solution with a known volume of a suitable solvent (usually the same solvent or a mobile phase component).
 - Prepare a series of standard solutions of **2-cyanopyridine-3-carboxylic acid** of known concentrations.
 - Analyze the standard solutions and the diluted sample solution by HPLC or UV-Vis.
 - Construct a calibration curve from the standard solutions (Peak Area or Absorbance vs. Concentration).
 - Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the solubility of the saturated solution.

Self-Validation and Trustworthiness

To ensure the reliability of the results, the following should be performed:

- Run experiments in triplicate to assess reproducibility.
- Analyze a sample of the unfiltered solution to confirm that the initial amount of solute was in excess.
- Visually inspect the solution after equilibration to ensure undissolved solid is present.

Experimental Workflow Diagram

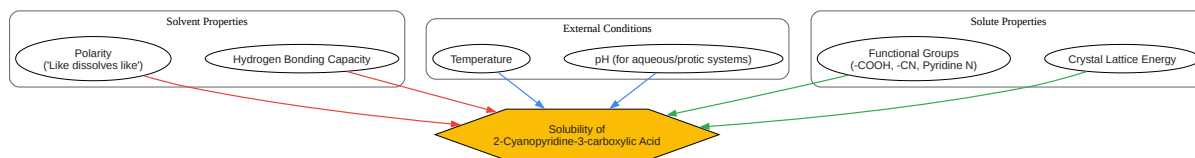


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Caption: Workflow for the quantitative determination of solubility.

Factors Influencing Solubility: A Deeper Dive

The solubility of **2-cyanopyridine-3-carboxylic acid** is not a static property but is influenced by several environmental and structural factors.



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Caption: Key factors influencing the solubility of **2-cyanopyridine-3-carboxylic acid**.

- **pH:** In aqueous or protic organic solvents, the pH can dramatically affect solubility.^{[9][10]} At a pH above the pKa of the carboxylic acid, the molecule will deprotonate to form the more soluble carboxylate salt. Conversely, in acidic conditions, the pyridine nitrogen can be protonated, also increasing aqueous solubility. The pKa rule can be a useful guide for predicting interactions in solution.^[11]
- **Temperature:** For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.^{[5][10]} This relationship should be determined empirically for specific solvent systems.
- **Crystal Lattice Energy:** The energy of the crystal lattice of the solid must be overcome by the energy of solvation for dissolution to occur. Polymorphism, the existence of different crystal forms, can lead to different solubilities for the same compound.

Conclusion and Future Perspectives

This guide has provided a comprehensive overview of the solubility of **2-cyanopyridine-3-carboxylic acid** in organic solvents, grounded in fundamental chemical principles and supported by data from analogous compounds. While specific quantitative data for this compound is not widely available in the literature, we have provided a robust experimental framework for its determination. For researchers and drug development professionals, a

thorough understanding and empirical quantification of the solubility of this key synthetic intermediate are paramount for the successful advancement of new chemical entities. The methodologies and principles outlined herein serve as a practical guide to achieving this critical understanding.

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